molecular formula C9H8FNO3 B8710427 2-(2-Propenyloxy)-4-fluoronitrobenzene

2-(2-Propenyloxy)-4-fluoronitrobenzene

Cat. No. B8710427
M. Wt: 197.16 g/mol
InChI Key: YYKHFRORZIFGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propenyloxy)-4-fluoronitrobenzene is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Propenyloxy)-4-fluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Propenyloxy)-4-fluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Propenyloxy)-4-fluoronitrobenzene

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

4-fluoro-1-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H8FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h2-4,6H,1,5H2

InChI Key

YYKHFRORZIFGNH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl bromide (3.4 g, 28 mmol, 1.5 eq) was added to a mixture of 5-fluoro-2-nitro-phenol (3.0 g, 19 mmol, 1 eq) and potassium carbonate (5.2 g, 38 mmol, 2 eq) in anhydrous acetonitrile (25 ml) and the mixture was heated to reflux for 6 hr. The reaction mixture was filtered and washed with acetonitrile and the filtrate concentrated to dryness to give 2-allyloxy-4-fluoro-1-nitro-benzene (2.8 g, 75%). The crude compound was used in the next stage without purification.
Quantity
3.4 g
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reactant
Reaction Step One
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3 g
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reactant
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5.2 g
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reactant
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25 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-fluoro-2-nitrophenol (10 g, 63.6 mmol), which had been dissolved in 100 ml of acetone, was added potassium carbonate (16.6 g, 120 mmol). The pale yellow solution immediately turned bright red in color. Allyl bromide (15.4 g, 11.0 ml, 127 mmol) was added and the stirring was continued at room temperature. A thick red precipitate formed and 2 ml of distilled water was added to help dissolve the phenoxide salt. The round bottomed flask was then fitted with a condenser and the suspension was refluxed under a nitrogen atmosphere for 17 hours. The suspension was cooled to room temperature and 2N HCl was slowly added with stirring until all the solid had dissolved. The organics were extracted with ethyl acetate, washed with water and saturated aqueous sodium bicarbonate solution. The combined extracts were dried over magnesium sulphate, filtered and concentrated on the rotary evaporator and vacuum line to yield 2-(2-propenyloxy)-4-fluoronitrobenzene as an orange/yellow oil (12.5 go, 100%). This product was used in the next step without further purification.
Quantity
10 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
16.6 g
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reactant
Reaction Step Two
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11 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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2 mL
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solvent
Reaction Step Six

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